molecular formula C14H15NS B1456937 4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1190971-10-8

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B1456937
M. Wt: 229.34 g/mol
InChI Key: PSZAVHPLMLYELA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and thiophene, both of which are aromatic heterocyclic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Synthesis Analysis

The synthesis of such compounds generally involves the formation of the pyridine ring, which can be achieved through several methods including the Chichibabin synthesis, the Bogert–Cook synthesis, or the Balz–Schiemann reaction . The thiophene ring can be synthesized using techniques such as the Paal-Knorr thiophene synthesis, the Gewald reaction, or the Volhard–Erdmann cyclization .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could provide information about the types of atoms present and their connectivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine and thiophene rings. Pyridine is nucleophilic at the nitrogen atom and electrophilic at the carbon atoms of the ring. Thiophene, like benzene, undergoes electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen in the pyridine ring could result in basicity. The aromatic rings could contribute to planarity and conjugation, affecting the compound’s light absorption properties .

Scientific Research Applications

Anticonvulsant Activity

4,5,6,7-Tetrahydrothieno[3,2-c]pyridines, including derivatives like (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have shown significant anticonvulsant activity against seizures induced by N-methyl-D-aspartate (NMDA) in mice. These findings suggest potential applications in the development of anticonvulsant drugs (Ohkubo et al., 1996).

Synthetic Applications

N-(2-Hydroxyphenethyl)-2-aminomethylthiophens can be transformed into thienotetrahydro-pyridines like 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, demonstrating the compound's potential in synthetic chemistry, particularly in the synthesis of novel chemical structures (Mackay & Waigh, 1982).

Role in Drug Development

The 4,5,6,7-Tetrahydrothieno pyridine nucleus is central to a variety of drug molecules in the market and under clinical development. Its versatility and potential in drug development, especially for its biological activities, are well-documented (Sangshetti et al., 2014).

Enzyme Inhibition Properties

Compounds like substituted 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines have been identified as potent glucose-6-phosphatase catalytic site inhibitors, showcasing the compound's potential in developing treatments for diseases related to glucose metabolism (Madsen et al., 2000).

Antitubulin Agents

Novel compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have shown antiproliferative activity on cancer cell lines and inhibition of tubulin polymerization, suggesting their application in cancer therapy (Romagnoli et al., 2020).

Anticancer Activity

4,5,6,7-Tetrahydrothieno-pyridine and its derivatives have exhibited a range of biological activities including anticancer properties. Their structural modifications have shown to significantly influence their biological activities (Rao et al., 2018).

Synthesis of Prasugrel Intermediate

The compound has been used in the synthesis of key intermediates like Prasugrel, an antithrombotic drug, showcasing its role in pharmaceutical synthesis (Pan Xian-hua, 2011).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, materials science, or synthetic chemistry. The compound’s reactivity and properties could be modified by making various substitutions on the pyridine or thiophene rings .

properties

IUPAC Name

4-(3-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-3-2-4-11(9-10)14-12-6-8-16-13(12)5-7-15-14/h2-4,6,8-9,14-15H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZAVHPLMLYELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Citations

For This Compound
1
Citations
T Lanyon-Hogg, M Ritzefeld, N Masumoto… - The Journal of …, 2015 - ACS Publications
2-Substituted N-acyl-piperidine is a widespread and important structural motif, found in approximately 500 currently available structures, and present in nearly 30 pharmaceutically …
Number of citations: 21 pubs.acs.org

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